molecular formula C11H14BrNO2 B7502945 (5-Bromofuran-3-yl)-(4-methylpiperidin-1-yl)methanone

(5-Bromofuran-3-yl)-(4-methylpiperidin-1-yl)methanone

Cat. No.: B7502945
M. Wt: 272.14 g/mol
InChI Key: PIFHUSDAVDHOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromofuran-3-yl)-(4-methylpiperidin-1-yl)methanone, also known as 4-MeO-BF-MPH, is a chemical compound that belongs to the class of piperidine-based stimulants. It was first synthesized in 2016 by a group of researchers from the University of California, San Diego. Since then, it has gained attention from the scientific community due to its potential as a research tool in various fields.

Mechanism of Action

The mechanism of action of (5-Bromofuran-3-yl)-(4-methylpiperidin-1-yl)methanone is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it blocks the reuptake of dopamine in the brain, leading to an increase in dopamine levels and resulting in increased wakefulness and alertness.
Biochemical and Physiological Effects
This compound has been shown to have stimulant effects on the central nervous system, leading to increased wakefulness, alertness, and focus. It has also been shown to increase heart rate and blood pressure, which can be potentially harmful in some individuals. Additionally, it has been shown to have potential for abuse and addiction, which is a concern for researchers studying its effects.

Advantages and Limitations for Lab Experiments

One advantage of using (5-Bromofuran-3-yl)-(4-methylpiperidin-1-yl)methanone in lab experiments is its potential as a research tool in various fields. Its stimulant effects on the central nervous system make it a useful compound for investigating the effects of stimulants on the brain. However, its potential for abuse and addiction is a limitation, as it can be difficult to control in lab settings.

Future Directions

There are many potential future directions for research involving (5-Bromofuran-3-yl)-(4-methylpiperidin-1-yl)methanone. One area of interest is investigating its potential therapeutic applications in the treatment of ADHD and narcolepsy. Additionally, further research is needed to fully understand its mechanism of action and potential for abuse and addiction. Overall, this compound has shown promise as a research tool in various fields, and further investigation is needed to fully explore its potential.

Synthesis Methods

The synthesis of (5-Bromofuran-3-yl)-(4-methylpiperidin-1-yl)methanone involves the reaction of 5-bromofurfural and 4-methylpiperidine in the presence of a reducing agent and a catalyst. The final product is obtained through purification and isolation processes. This method has been described in detail in a research paper published by the University of California, San Diego.

Scientific Research Applications

(5-Bromofuran-3-yl)-(4-methylpiperidin-1-yl)methanone has shown potential as a research tool in various fields, including neuroscience, pharmacology, and toxicology. It has been used in studies to investigate the effects of stimulants on the central nervous system, as well as to explore the mechanism of action of piperidine-based compounds. Additionally, it has been used to evaluate the potential therapeutic applications of these compounds in the treatment of various disorders, including attention deficit hyperactivity disorder (ADHD) and narcolepsy.

Properties

IUPAC Name

(5-bromofuran-3-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-8-2-4-13(5-3-8)11(14)9-6-10(12)15-7-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFHUSDAVDHOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=COC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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